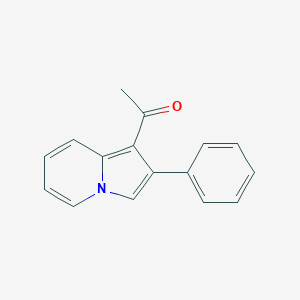
4-(ethoxymethyl)-6-ethyl-2-hydroxynicotinonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(ethoxymethyl)-6-ethyl-2-hydroxynicotinonitrile is a chemical compound belonging to the nicotinonitrile family It is characterized by its unique structure, which includes an ethoxymethyl group at the 4-position, an ethyl group at the 6-position, and a hydroxy group at the 2-position on the nicotinonitrile ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 4-(ethoxymethyl)-6-ethyl-2-hydroxynicotinonitrile typically involves multi-step organic reactions. One common method includes the alkylation of 2-hydroxy-nicotinonitrile with ethyl bromide in the presence of a base, followed by the introduction of the ethoxymethyl group through a reaction with ethyl chloroformate. The reaction conditions often require controlled temperatures and the use of solvents like dimethylformamide (DMF) or tetrahydrofuran (THF).
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often employing continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques like chromatography may also be integrated into the industrial process.
Analyse Des Réactions Chimiques
Types of Reactions: 4-(ethoxymethyl)-6-ethyl-2-hydroxynicotinonitrile can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The nitrile group can be reduced to an amine.
Substitution: The ethoxymethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.
Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in aprotic solvents.
Major Products:
Oxidation: Formation of 4-ethoxymethyl-6-ethyl-2-oxo-nicotinonitrile.
Reduction: Formation of 4-ethoxymethyl-6-ethyl-2-hydroxy-nicotinamidine.
Substitution: Formation of various substituted nicotinonitrile derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
4-(ethoxymethyl)-6-ethyl-2-hydroxynicotinonitrile has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a pharmaceutical agent due to its unique structural features.
Industry: Utilized in the development of novel materials and as a precursor in the synthesis of agrochemicals.
Mécanisme D'action
The mechanism of action of 4-(ethoxymethyl)-6-ethyl-2-hydroxynicotinonitrile involves its interaction with specific molecular targets. The hydroxy group can form hydrogen bonds with biological macromolecules, while the nitrile group can participate in nucleophilic addition reactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects. The exact pathways and targets are still under investigation, but preliminary studies suggest involvement in oxidative stress pathways and cell signaling mechanisms.
Comparaison Avec Des Composés Similaires
- 2-Hydroxy-4-methoxymethyl-6-methyl-nicotinonitrile
- 2-Ethoxy-4-(4-methylphenyl)-6-(2-naphthyl)nicotinonitrile
- 2-Methoxy-4-(4-methoxyphenyl)-6-(2-naphthyl)nicotinonitrile
Comparison: 4-(ethoxymethyl)-6-ethyl-2-hydroxynicotinonitrile stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. Compared to its analogs, it may exhibit different solubility, stability, and interaction profiles with biological targets, making it a valuable compound for specific applications in research and industry.
Propriétés
Formule moléculaire |
C11H14N2O2 |
|---|---|
Poids moléculaire |
206.24 g/mol |
Nom IUPAC |
4-(ethoxymethyl)-6-ethyl-2-oxo-1H-pyridine-3-carbonitrile |
InChI |
InChI=1S/C11H14N2O2/c1-3-9-5-8(7-15-4-2)10(6-12)11(14)13-9/h5H,3-4,7H2,1-2H3,(H,13,14) |
Clé InChI |
NBNZJGSYYCBLQP-UHFFFAOYSA-N |
SMILES |
CCC1=CC(=C(C(=O)N1)C#N)COCC |
SMILES canonique |
CCC1=CC(=C(C(=O)N1)C#N)COCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![9-Aminopyrido[1,2-a]quinolinium](/img/structure/B289733.png)




![N-[bis(2-hydroxyethyl)-lambda~4~-sulfanylidene]-4-methylbenzenesulfonamide](/img/structure/B289743.png)

![1-Phenylazepino[2,1,7-cd]indolizine](/img/structure/B289746.png)
![2-Isopropylisothiazolo[2,3-a]pyridin-8-ium](/img/structure/B289748.png)
![Dimethyl 2-methylpyrrolo[2,1,5-cd]indolizine-1,3-dicarboxylate](/img/structure/B289749.png)
![5-methyl-1H,2H,3H-pyrido[3,2,1-ij]quinolinium](/img/structure/B289750.png)

